2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate
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Overview
Description
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate typically involves multiple steps, starting with the preparation of the piperazine derivative. The piperazine ring is first substituted with a 2-chlorobenzoyl group through an acylation reaction. This intermediate is then reacted with a thiophene derivative under specific conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as triethylamine to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactions are carried out under controlled temperatures and pressures. The use of automated systems ensures precise control over reaction parameters, leading to higher yields and purity of the final product. Purification techniques such as recrystallization or chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the 2-chlorobenzoyl moiety can be reduced to an alcohol.
Substitution: The chlorine atom in the 2-chlorobenzoyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted benzoyl derivatives.
Scientific Research Applications
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting neurological disorders.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules used in various industrial applications.
Mechanism of Action
The mechanism of action of 2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate involves its interaction with specific molecular targets in biological systems. The piperazine ring is known to interact with neurotransmitter receptors, potentially modulating their activity. The thiophene ring may contribute to the compound’s binding affinity and specificity. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may influence signaling pathways related to neurological functions.
Comparison with Similar Compounds
Similar Compounds
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(furan-2-yl)ethanone oxalate: Similar structure but with a furan ring instead of a thiophene ring.
2-(4-(2-Bromobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate: Similar structure but with a bromine atom instead of chlorine.
Uniqueness
2-(4-(2-Chlorobenzoyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate is unique due to the combination of the piperazine ring with both a 2-chlorobenzoyl group and a thiophene ring. This unique structure may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
IUPAC Name |
2-[4-(2-chlorobenzoyl)piperazin-1-yl]-1-thiophen-2-ylethanone;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17ClN2O2S.C2H2O4/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;3-1(4)2(5)6/h1-6,11H,7-10,12H2;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEJZDCNVYJYXGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)C2=CC=CS2)C(=O)C3=CC=CC=C3Cl.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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